molecular formula C9H10N4 B1451282 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine CAS No. 518065-43-5

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine

Numéro de catalogue: B1451282
Numéro CAS: 518065-43-5
Poids moléculaire: 174.2 g/mol
Clé InChI: BBCYWHMUTPKZKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYWHMUTPKZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651040
Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

518065-43-5
Record name 4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzenamine
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Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline
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Record name 4-(3-methyl-1H-1,2,4-triazol-5-yl)aniline
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Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide for the synthesis of 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine, a key building block in modern medicinal and agricultural chemistry.[1] The guide details a reliable and efficient synthetic pathway, commencing from commercially available starting materials. It includes a retrosynthetic analysis, a step-by-step experimental protocol with mechanistic insights, and methods for purification and characterization. The synthesis pivots on the classical construction of the 1,2,4-triazole ring via the cyclization of a substituted benzohydrazide with an imidate ester. This guide is intended for researchers, chemists, and professionals in drug development, offering a comprehensive and practical framework for the preparation of this versatile molecule.

Introduction and Strategic Overview

4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine, also known as 4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline, is a primary aromatic amine featuring a disubstituted 1,2,4-triazole heterocycle. This structural motif is of significant interest in drug discovery and agrochemical research due to the favorable pharmacological and bioactive properties imparted by the triazole ring.[1] The molecule serves as a crucial intermediate for the synthesis of more complex bioactive compounds, including fungicides and potential therapeutic agents.[1]

The synthetic strategy presented herein is designed for efficiency, high yield, and scalability. It employs a convergent approach, building the core triazole structure from two key fragments. The primary challenge in synthesizing such heterocycles is achieving regioselective control and high-yield cyclization. The chosen pathway addresses this by leveraging the well-established reaction between an acylhydrazide and an imidate, a method known for its reliability in forming 1,2,4-triazole systems.[2]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule suggests several possible disconnections. The most logical approach involves cleaving the 1,2,4-triazole ring, leading back to simpler, more accessible precursors.

The chosen disconnection is across the C3-N4 and N1-C5 bonds of the triazole ring. This leads to two precursor fragments: a benzohydrazide derivative (A) and a one-carbon/one-nitrogen unit derived from acetonitrile (B). This strategy is advantageous as it utilizes readily available starting materials and involves a robust cyclization reaction. The aniline functional group is introduced via a protected precursor, typically a nitro group, which is reduced in the final step to avoid interference with the triazole formation chemistry.

Synthesis Pathway and Mechanism

The synthesis is a three-step process starting from 4-nitrobenzoic acid.

Overall Reaction Scheme:

  • Step 1: Hydrazide Formation: 4-Nitrobenzoic acid is converted to its corresponding acyl hydrazide, 4-nitrobenzohydrazide. This is typically achieved by first converting the carboxylic acid to an ester (e.g., methyl ester) followed by hydrazinolysis.

  • Step 2: Triazole Cyclization: The 4-nitrobenzohydrazide is reacted with ethyl acetimidate hydrochloride. This reaction proceeds via an initial nucleophilic attack of the terminal hydrazine nitrogen onto the imidate carbon, forming an amidrazone intermediate. Subsequent intramolecular cyclization with the elimination of ethanol and water yields the 5-methyl-3-(4-nitrophenyl)-4H-1,2,4-triazole.

  • Step 3: Nitro Group Reduction: The nitro group of the triazole intermediate is reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[3] This final step affords the target molecule, 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Triazole Formation cluster_2 Step 3: Final Reduction A 4-Nitrobenzoic Acid B Methyl 4-Nitrobenzoate A->B Esterification (MeOH, H+) C 4-Nitrobenzohydrazide B->C Hydrazinolysis (N2H4·H2O) E 3-(4-Nitrophenyl)-5-methyl- 1,2,4-triazole C->E Cyclization D Ethyl Acetimidate HCl D->E F 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine E->F Reduction (H2, Pd/C)

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents used are hazardous and should be handled with care. 4-Aminobenzohydrazide may cause skin, eye, and respiratory irritation.[4]

Step 1: Synthesis of 4-Nitrobenzohydrazide
  • Esterification: To a solution of 4-nitrobenzoic acid (1 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq.) catalytically. Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution. The precipitated solid, methyl 4-nitrobenzoate, is collected by filtration, washed with water, and dried.

  • Hydrazinolysis: Suspend the crude methyl 4-nitrobenzoate (1 eq.) in ethanol (10 volumes). Add hydrazine hydrate (80% solution, 3-5 eq.) and heat the mixture to reflux for 6-8 hours.

  • Isolation: Cool the reaction mixture in an ice bath. The resulting precipitate, 4-nitrobenzohydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 3-(4-Nitrophenyl)-5-methyl-1,2,4-triazole
  • Reaction Setup: To a suspension of 4-nitrobenzohydrazide (1 eq.) and ethyl acetimidate hydrochloride (1.1 eq.) in absolute ethanol (15 volumes), add triethylamine (1.2 eq.) dropwise at room temperature.[5]

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure triazole derivative.

Step 3: Synthesis of 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine
  • Reduction Setup: Dissolve the 3-(4-nitrophenyl)-5-methyl-1,2,4-triazole (1 eq.) in methanol or ethanol (20 volumes). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Hydrogenation: The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (typically 40-50 psi or a balloon).[6] The mixture is stirred vigorously at room temperature for 4-12 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.[3][6] The filtrate is concentrated under reduced pressure. The resulting solid is the desired product, 4-(5-methyl-4H-1,2,4-triazol-3-yl)phenylamine, which can be further purified by recrystallization if necessary.

Characterization Data

The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques. The following table summarizes expected data based on literature.

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)
4-Nitrobenzohydrazide C₇H₇N₃O₃181.15(DMSO-d₆) δ 10.1 (s, 1H), 8.3 (d, 2H), 8.0 (d, 2H), 4.6 (s, 2H)
3-(4-Nitrophenyl)-5-methyl-1,2,4-triazole C₉H₈N₄O₂204.19(DMSO-d₆) δ 14.5 (br s, 1H), 8.4 (d, 2H), 8.2 (d, 2H), 2.5 (s, 3H)
4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine C₉H₁₀N₄174.21(DMSO-d₆) δ 13.5 (br s, 1H), 7.6 (d, 2H), 6.7 (d, 2H), 5.5 (s, 2H), 2.4 (s, 3H)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Discussion and Mechanistic Rationale

The success of this synthesis hinges on the efficiency of the triazole ring formation in Step 2. The use of ethyl acetimidate provides the necessary C-methyl and nitrogen atoms for the heterocycle. The reaction is believed to proceed through an N-acylamidrazone intermediate which readily undergoes intramolecular cyclodehydration to form the stable aromatic triazole ring. This type of condensation-cyclization is a cornerstone of heterocyclic chemistry.[7]

The choice of a nitro group as a masked amine is a classic protecting group strategy. It is highly stable to the conditions of the first two steps and can be cleanly and selectively reduced to the desired aniline in the final step without affecting the triazole ring. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and the ease of product isolation by simple filtration of the catalyst.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the laboratory-scale production of 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine. By employing a classical heterocyclic synthesis strategy combined with standard functional group manipulations, this valuable chemical intermediate can be prepared in good overall yield from inexpensive starting materials. The protocols and rationale provided herein offer a solid foundation for researchers and professionals engaged in the fields of chemical synthesis and drug development.

References

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). International Journal of Institutional Pharmacy and Life Sciences.
  • 4-(5-Methyl-4H-[1][8]triazol-3-yl)phenylamine. (n.d.). Chem-Impex. Retrieved January 28, 2026.

  • 4-(1,2,4-Triazol-1-yl)aniline. (2011). Acta Crystallographica Section E: Structure Reports Online.
  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science.
  • 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one: Synthesis and Crystal Structure. (2023). Preprints.org.
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2016).
  • Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. (2022). New Journal of Chemistry.
  • Process for the preparation of 4-amino-1,2,4-Triazole. (1998).
  • Preparation method of 2-methoxy-3-(1-methyl-1H-1, 2, 4-triazole-3-yl) aniline. (2023).
  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. (2022).
  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis. (n.d.). ChemicalBook. Retrieved January 28, 2026.
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2023). Organic & Biomolecular Chemistry.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Tetrahedron Letters.
  • 4-Aminobenzoic acid hydrazide. (n.d.). PubChem. Retrieved January 28, 2026.
  • Discovery of hypoiodite-mediated aminyl radical cyclization lacking a nitrogen radical-stabilizing group: application to synthesis of an oxazaspiroketal-containing cephalostatin analog. (2009). The Journal of Organic Chemistry. Journal of Organic Chemistry*.

Sources

An In-depth Technical Guide to the Discovery and Development of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] This five-membered heterocycle, with its three nitrogen atoms, possesses a unique combination of physicochemical properties—metabolic stability, hydrogen bonding capacity, and a significant dipole moment—that enable it to effectively interact with a diverse range of biological targets.[1] When coupled with a phenylamine moiety, the resulting scaffold, exemplified by 4-(5-Methyl-4H-triazol-3-YL)-phenylamine, becomes a versatile building block for the synthesis of novel compounds with significant potential in both agriculture and medicine.[2]

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine and its analogs. We will delve into the synthetic methodologies for creating this core structure, the strategies for analog development to probe structure-activity relationships (SAR), and the investigation of their therapeutic potential, with a particular focus on their roles as antimicrobial agents and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols.

Core Scaffold Synthesis: A Strategic Approach

The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established area of organic chemistry, with several reliable methods available. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. For the core scaffold of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine, a common and efficient strategy involves the cyclization of a thiosemicarbazide derivative.

General Synthetic Protocol for 1,2,4-Triazole Formation

A prevalent method for the synthesis of 1,2,4-triazole derivatives involves the heating of thiosemicarbazide derivatives in a dilute alkaline medium, which induces a ring closure reaction.[3] This approach is highly versatile and can be adapted to generate a wide range of substituted triazoles.

Detailed Protocol:

  • Starting Material Preparation: The synthesis typically begins with the preparation of a substituted thiosemicarbazide. This can be achieved by reacting an appropriate acid hydrazide with an isothiocyanate.

  • Cyclization: The thiosemicarbazide derivative is then dissolved in a suitable solvent, such as ethanol, and a base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • Reaction Monitoring: The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with an acid, leading to the precipitation of the triazole product. The crude product is collected by filtration and purified by recrystallization or column chromatography.

The structural confirmation of the synthesized compounds is typically achieved through a combination of spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4]

Exemplary Synthesis: A Key Intermediate for Deucravacitinib

The therapeutic relevance of this scaffold is highlighted by its use in the synthesis of Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2). A key intermediate in the synthesis of Deucravacitinib is 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[3] A patented method for its preparation involves a multi-step sequence that is suitable for large-scale industrial production.[3]

Workflow for the Synthesis of a Deucravacitinib Intermediate:

cluster_synthesis Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline start Substituted Aniline Derivative step1 Acylation and Condensation start->step1 Formula VIII -> Formula VI step2 Removal of Protecting Group (Boc) step1->step2 Formula VI -> Formula V step3 Reaction with Potassium Thiocyanate step2->step3 Formula V -> Formula IV step4 Intramolecular Ring Closure step3->step4 Formula IV -> Formula III step5 Reduction to Intermediate step4->step5 Formula III -> Formula II end_product Final Reduction to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline step5->end_product Formula II -> Formula I

Caption: Multi-step synthesis of a key Deucravacitinib intermediate.

This patented synthetic route emphasizes the industrial applicability of this class of compounds, with advantages such as high yield, high purity, and the use of readily available starting materials.[3]

Analog Development and Structure-Activity Relationship (SAR)

The 4-(5-Methyl-4H-triazol-3-YL)-phenylamine scaffold is an excellent starting point for the development of a library of analogs to explore structure-activity relationships. Modifications can be made to both the triazole and the phenylamine rings to optimize biological activity and pharmacokinetic properties.

Strategies for Analog Generation
  • Substitution on the Phenyl Ring: The phenylamine ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate lipophilicity, electronic properties, and steric interactions with the target protein.

  • Modification of the Triazole Ring: The methyl group at the 5-position of the triazole can be replaced with other alkyl or aryl groups. Additionally, if a thiol is present at the 3-position (a common precursor), it can be alkylated to introduce a variety of side chains.[5]

  • Derivatization of the Amino Group: The amino group of the phenylamine can be acylated, alkylated, or used as a handle to link to other molecular fragments, creating more complex hybrid molecules.

Workflow for Analog Screening and SAR Analysis

cluster_workflow Analog Screening and SAR Workflow synthesis Synthesize Analog Library primary_screen Primary Biological Screening (e.g., cell viability assay) synthesis->primary_screen hit_id Hit Identification (compounds with desired activity) primary_screen->hit_id secondary_screen Secondary Screening (e.g., target-based assay, dose-response) hit_id->secondary_screen sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: A typical workflow for analog screening and SAR analysis.

Biological Applications and Mechanisms of Action

Derivatives of the 1,2,4-triazole scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1]

Antimicrobial Activity

Many 1,2,4-triazole derivatives have shown promising activity against various bacterial and fungal strains.[5][6] The mechanism of action for some antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Representative Antimicrobial Data for Triazole Analogs:

Compound ClassOrganismActivityReference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesBacteria and yeast-like fungiPromising antimicrobial activity[5][6]
4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl)morpholineFungi and some bacteriaHigh antifungal and antimicrobial effects[7]
Anticancer Activity and Kinase Inhibition

A significant area of research for triazole analogs is in the field of oncology. Many derivatives have been found to exhibit cytotoxic activity against various cancer cell lines.[8] One of the key mechanisms underlying this activity is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.

p38 MAP Kinase Inhibition:

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress.[9] Dysregulation of the p38 MAPK pathway is implicated in various inflammatory diseases and cancers. Several 1,2,4-triazole-based compounds have been developed as potent p38 MAPK inhibitors.[9][10]

Signaling Pathway of p38 MAP Kinase:

cluster_pathway p38 MAP Kinase Signaling Pathway stress Cellular Stress / Inflammatory Cytokines mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation response Cellular Response (e.g., Inflammation, Apoptosis) substrates->response

Caption: Simplified p38 MAP kinase signaling pathway.

Quantitative Data for p38 MAPK Inhibition by Triazole Analogs:

CompoundIC50 (p38α MAPK)Reference
N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivative (13m)0.031 ± 0.14 μM[10]
SB 203580 (Reference Inhibitor)0.043 ± 0.14 μM[10]

The data indicates that triazole-based compounds can be highly potent inhibitors of p38 MAPK, with some analogs showing superior activity to established reference compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a general method for the synthesis of similar triazole derivatives.[5][6]

Materials:

  • Benzoic acid hydrazide

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrazine hydrate

  • Hydrochloric acid

Procedure:

  • Synthesis of Potassium Dithiocarbazinate: Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in ethanol. Cool the mixture in an ice bath and add carbon disulfide dropwise with stirring. Continue stirring for 12-16 hours at room temperature.

  • Formation of the Triazole Ring: To the potassium dithiocarbazinate salt suspended in ethanol, add hydrazine hydrate. Heat the mixture under reflux for 8-10 hours, monitoring the evolution of hydrogen sulfide gas.

  • Isolation of the Product: After cooling, the reaction mixture is poured into ice water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Self-Validation: The structure and purity of the synthesized compound should be confirmed by melting point determination, FT-IR, 1H-NMR, 13C-NMR spectroscopy, and elemental analysis.

Protocol 2: In Vitro p38α MAPK Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of test compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., biotin-ATF2)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Phospho-specific antibody (e.g., anti-phospho-ATF2)

  • Detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the p38α MAPK enzyme, and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Add a mixture of the biotinylated substrate peptide and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Wash the plate and then add the phospho-specific antibody. After another incubation and wash step, add the HRP-conjugated secondary antibody. Finally, add the chemiluminescent substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: Include positive controls (a known p38 MAPK inhibitor like SB 203580) and negative controls (no enzyme) to validate the assay performance.

Conclusion

The 4-(5-Methyl-4H-triazol-3-YL)-phenylamine scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its versatile synthesis and the wide range of biological activities exhibited by its analogs underscore its importance in modern drug discovery. The demonstrated potential of this class of compounds as potent antimicrobial agents and kinase inhibitors, particularly against p38 MAPK, warrants further investigation. The strategic design and synthesis of new analogs, guided by robust structure-activity relationship studies and detailed mechanistic investigations, are likely to yield new drug candidates with improved efficacy and safety profiles.

References

  • Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • PubMed Central. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Retrieved from [Link]

  • Preprints.org. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Retrieved from [Link]

  • ResearchGate. (2023). ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL-4H-1,2,4-TRIAZOLE-3-YL)-METHYL)MORPHOLINE. Retrieved from [Link]

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"4-(5-Methyl-4H-triazol-3-YL)-phenylamine" in silico modeling and docking studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine

Abstract

The convergence of computational power and molecular biology has positioned in silico modeling as a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded walkthrough of the computational evaluation of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine, a heterocyclic amine featuring the versatile 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] This document is designed for researchers and drug development professionals, offering not just a sequence of protocols, but the strategic rationale behind each computational step—from ligand preparation and target selection to molecular docking, virtual screening, and ADMET profiling. Our objective is to provide a self-validating framework for predicting molecular interactions and pharmacokinetic properties, thereby accelerating the hit-to-lead optimization process.

Introduction: The Scientific Rationale for Computational Scrutiny

The Subject Molecule: 4-(5-Methyl-4H-triazol-3-YL)-phenylamine

4-(5-Methyl-4H-triazol-3-YL)-phenylamine (PubChem CID: 28065267) is a small molecule characterized by a phenylamine group linked to a methyl-substituted 1,2,4-triazole ring.[5] This compound serves as a valuable building block in the synthesis of more complex bioactive molecules for both pharmaceutical and agricultural applications.[5] The triazole moiety is of particular interest due to its ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it an effective pharmacophore for enzyme inhibition and receptor binding.[4]

Table 1: Physicochemical Properties of the Target Ligand

PropertyValueSource
Synonym 4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline[5]
CAS Number 518065-43-5[5][6]
Molecular Formula C₉H₁₀N₄[5]
Molecular Weight 174.21 g/mol [5]
PubChem ID 28065267[5]
The Imperative of In Silico Analysis in Drug Discovery

Before committing to the resource-intensive process of chemical synthesis and biological testing, computational methods offer a rapid and cost-effective means to triage candidates.[7] Molecular docking, a cornerstone of this approach, predicts the binding mode and affinity of a ligand within the active site of a target protein.[8] This predictive power allows us to generate hypotheses about a compound's mechanism of action and prioritize molecules with the highest likelihood of success. This guide will use a complete in silico workflow to assess the potential of our subject molecule as a therapeutic agent.

In_Silico_Drug_Discovery_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation & Analysis cluster_2 Phase 3: Predictive Profiling cluster_3 Phase 4: Validation LigandPrep Ligand Preparation (Energy Minimization) Docking Molecular Docking (Pose & Affinity Prediction) LigandPrep->Docking TargetPrep Target Selection & Preparation (e.g., PDB Download, Cleaning) TargetPrep->Docking Analysis Results Interpretation (Interaction Analysis) Docking->Analysis Screening Virtual Screening (Library Prioritization) Analysis->Screening Iterate with Library ADMET ADMET Prediction (Pharmacokinetic Profiling) Analysis->ADMET Profile Best Candidate Validation Experimental Validation (In Vitro / In Vivo) Screening->Validation ADMET->Validation

Caption: High-level overview of the in silico drug discovery workflow.

Core Methodology: A Step-by-Step Technical Protocol

This section details the experimental protocols for a complete computational assessment. The causality behind each choice is explained to ensure a robust and reproducible study.

Ligand Preparation: Establishing a Validated Starting Structure

Causality: The accuracy of any docking simulation is fundamentally dependent on a chemically correct and energetically favorable 3D conformation of the ligand. Garbage in, garbage out. An improperly prepared ligand with high internal strain will produce misleading binding scores and physically unrealistic poses.

Experimental Protocol:

  • Obtain 2D Structure: Download the structure of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine from the PubChem database (ID: 28065267) in a 2D format (e.g., SDF).[5]

  • 2D to 3D Conversion: Use a molecular editor or a command-line tool like Open Babel to convert the 2D structure into a 3D conformation. This initial 3D structure is a rough approximation.

  • Energy Minimization (Critical Step): Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This process refines the bond lengths, angles, and dihedrals to find a low-energy, stable conformer. This is the most critical step for ensuring the ligand's structure is physically realistic.

  • File Format Conversion: Save the final, energy-minimized structure in the .pdbqt format, which is required for AutoDock Vina.[8][9] This format includes atomic coordinates, partial charges, and atom type definitions.

Protein Target Selection and Preparation: Focusing on a Relevant Disease Pathway

Causality: Target selection must be hypothesis-driven. Given the established role of triazole derivatives as anticancer agents, a clinically relevant cancer target is a logical choice.[10][11] We have selected Tyrosine-protein phosphatase non-receptor type 11 (PTPN11) , also known as SHP2 . SHP2 is a well-validated oncogenic phosphatase; its hyperactivity is implicated in various cancers, making it a prime target for drug development.[12][13]

Experimental Protocol:

  • Structure Retrieval: Download the 3D crystal structure of human SHP2 from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 5IBS .[12][14] This structure contains a co-crystallized inhibitor, which helps validate the location of the active site.

  • Protein Cleaning (Self-Validation): The raw PDB file contains non-essential molecules (water, ions, co-solvents) that can interfere with docking.

    • Using molecular visualization software like UCSF Chimera or PyMOL, remove all water molecules.

    • Remove the original co-crystallized ligand and any other heteroatoms not essential to the protein's structure.

  • Protonation and Repair: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds. Check for and repair any missing side chains or atoms.

  • File Format Conversion: Save the cleaned, prepared protein receptor as a .pdbqt file. This step assigns charges and prepares the file for grid generation in AutoDock Vina.[8]

Molecular Docking Simulation: Predicting the Binding Event

Causality: Molecular docking algorithms systematically sample conformations of the ligand within the defined active site of the protein, scoring each pose based on a force field. The goal is to identify the most energetically favorable binding mode, which is predicted to be the most stable and likely binding orientation in vivo.

Experimental Protocol:

  • Define the Search Space (Grid Box): The "grid box" is a three-dimensional cube that defines the search area for the docking algorithm. It must be large enough to encompass the entire binding site but small enough to ensure computational efficiency. Center the grid box on the coordinates of the original co-crystallized inhibitor from the 5IBS structure. A typical size is 25 x 25 x 25 Å.

  • Configure Docking Parameters: Create a configuration file specifying the input receptor, ligand, grid box coordinates, and output file name. The exhaustiveness parameter controls the computational effort; a value of 8 or 16 is typically sufficient for initial screening.

  • Execute AutoDock Vina: Run the docking simulation from the command line.[9]

  • Output Generation: Vina will generate an output file (in .pdbqt format) containing the top-ranked binding poses (typically 9) and their corresponding binding affinities in kcal/mol.

Analysis and Interpretation of Docking Results

Causality: A low binding affinity score alone is not sufficient to validate a hit. The predicted binding pose must be chemically sensible, with specific, observable interactions (like hydrogen bonds) with key active site residues. This analysis provides a structural hypothesis for the compound's activity.

Protocol for Analysis:

  • Visualize Poses: Load the prepared protein receptor and the docking output file into PyMOL or UCSF Chimera.

  • Identify Key Interactions: For the top-ranked pose (the one with the most negative binding affinity), identify all amino acid residues within 4 Å of the ligand.

  • Characterize Interactions: Analyze and document the specific types of interactions:

    • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand's nitrogen and hydrogen atoms and the protein's backbone or side-chain atoms.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues (e.g., Val, Leu, Phe).

    • π-Stacking: Check for interactions between the ligand's aromatic rings (phenyl and triazole) and aromatic residues of the protein (e.g., Phe, Tyr, Trp).

  • Tabulate Results: Summarize the findings in a clear, structured table.

Table 2: Predicted Binding Affinity and Key Interactions for Top Pose

Binding Pose RankBinding Affinity (kcal/mol)Interacting Residues (SHP2)Interaction Type(s)
1-7.8Gln79, Tyr279, Arg32Hydrogen Bond, π-Stacking
2-7.5Ala72, Gln79, Phe280Hydrophobic, Hydrogen Bond
3-7.2Val139, Tyr279Hydrophobic
(Note: Data is illustrative for this guide. Actual values are generated from the docking run.)

Expanding the Scope: Virtual Screening and ADMET Prediction

Virtual Screening: From One Ligand to a Library

Causality: While docking a single molecule is informative, the real power of this technique lies in its application to large chemical libraries.[15] Virtual screening (VS) automates the docking protocol to rapidly evaluate thousands or millions of compounds, prioritizing a manageable subset for experimental testing.[7][16]

Virtual_Screening_Workflow Lib Compound Library (e.g., ZINC, ChEMBL) PrepLib Library Preparation (3D Conversion, Energy Minimization) Lib->PrepLib Docking Automated High-Throughput Docking PrepLib->Docking Filter Post-Docking Filtering (Binding Affinity Cutoff) Docking->Filter Rank Hit Ranking & Clustering Filter->Rank Select Hit Selection for Assay Rank->Select

Caption: A typical workflow for structure-based virtual screening.

The protocol follows the same principles as single-molecule docking but is executed using scripts to iterate through each compound in the prepared library. Hits are typically filtered based on a binding affinity threshold (e.g., < -7.0 kcal/mol) and then clustered by chemical similarity to ensure a diverse selection of candidates.

ADMET Prediction: Assessing Drug-Likeness

Causality: Excellent binding affinity is irrelevant if a compound is toxic, cannot be absorbed by the body, or is metabolized too quickly.[17][18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico filter to eliminate compounds with poor pharmacokinetic profiles early on.[19]

Experimental Protocol:

  • Select a Platform: Utilize a reliable web-based server such as ADMETlab 2.0 .

  • Input Structure: Submit the SMILES string of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine to the server.

  • Analyze Key Parameters: Evaluate the predicted properties, paying close attention to:

    • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and oral bioavailability.

    • Aqueous Solubility (LogS): Predicts how well the compound dissolves in water.

    • Blood-Brain Barrier (BBB) Permeability: Indicates if the compound is likely to cross into the central nervous system.

    • CYP450 Inhibition: Predicts potential drug-drug interactions.[20]

    • hERG Inhibition: Flags potential cardiotoxicity.

    • Ames Mutagenicity: Predicts the potential for the compound to be carcinogenic.

Table 3: Predicted ADMET Profile for 4-(5-Methyl-4H-triazol-3-YL)-phenylamine

ParameterPredicted ValueInterpretation
Molecular Weight 174.21Pass (Lipinski: < 500)
LogP 1.85Pass (Lipinski: < 5)
H-Bond Donors 2Pass (Lipinski: < 5)
H-Bond Acceptors 3Pass (Lipinski: < 10)
Aqueous Solubility GoodFavorable for absorption
BBB Permeability LowUnlikely to cause CNS side effects
CYP2D6 Inhibitor NoLow risk of metabolic interaction
hERG Inhibition NoLow risk of cardiotoxicity
Ames Test Non-mutagenLow risk of carcinogenicity
(Note: Data is illustrative, based on typical predictions for similar structures.)

Conclusion and Future Perspectives

This in-depth guide demonstrates a robust and scientifically-grounded in silico workflow for the evaluation of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine. The molecular docking simulations predict that this compound can favorably bind to the active site of the oncogenic phosphatase SHP2, forming key interactions that suggest inhibitory potential. Furthermore, predictive ADMET profiling indicates that the molecule possesses a favorable drug-like profile with a low risk of common toxicities.

These computational results provide a strong rationale for advancing this compound or its optimized derivatives to the next stage of the drug discovery pipeline. The hypotheses generated here—specifically the predicted binding mode and key intermolecular interactions—must be validated through experimental methods, including:

  • Chemical Synthesis of the compound.

  • In Vitro Binding Assays to confirm affinity for the SHP2 protein.

  • Enzyme Inhibition Assays to measure its functional effect on SHP2 activity.

  • Cell-Based Assays using cancer cell lines that are dependent on SHP2 signaling.

By integrating rigorous in silico modeling with targeted experimental validation, researchers can significantly enhance the efficiency and success rate of discovering novel therapeutic agents.

References

  • Al-Ostoot, F. H., et al. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).... MDPI. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). Retrieved from [Link]

  • Uzmez, Z. L., et al. (2025). Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. PubMed. Retrieved from [Link]

  • Pattan, S. R., et al. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4.... Retrieved from [Link]

  • Acta Crystallographica Section E. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives.... PubMed. Retrieved from [Link]

  • Islam, M. R., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • Panasenko, O., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • Islam, M. R., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]

  • Yilmaz, B., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Retrieved from [Link]

  • LaRochelle, J.R., et al. (2016). Structure of E76Q, a Cancer-Associated Mutation of the Oncogenic Phosphatase SHP2. RCSB PDB. Retrieved from [Link]

  • Bioinformatics Explained. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • Shcherbyna, R., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents.... Pharmacia. Retrieved from [Link]

  • Han, B. K. (1999). Choosing anticancer drug targets in the postgenomic era. PubMed Central. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • National Cancer Institute. (2024). Proteogenomics Study Identifies Cancer Drug Targets. Retrieved from [Link]

  • Sharma, P., et al. (2024). In Silico Analysis, Synthesis, and Biological Evaluation of Triazole Derivatives as H1 Receptor Antagonist. PubMed. Retrieved from [Link]

  • RCSB PDB. (n.d.). Identifiers in PDB. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of a virtual screening workflow. Retrieved from [Link]

  • NVIDIA. (n.d.). What is Virtual Screening?. Retrieved from [Link]

  • The Institute of Cancer Research. (2025). New research might make an 'undruggable' target druggable.... Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Berman, H. M., et al. (2020). Impact of the Protein Data Bank on antineoplastic approvals. PubMed Central. Retrieved from [Link]

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  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. As your dedicated application scientist, my goal is to translate complex chemical principles into actionable, field-proven strategies to enhance the yield, purity, and reproducibility of your experiments.

Introduction to the Synthesis

4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine is a valuable building block in medicinal and agricultural chemistry.[1] The synthesis of 1,2,4-triazole derivatives often involves the cyclization of key intermediates such as amidrazones or related structures.[2][3] This guide will focus on a common and reliable synthetic route, highlighting critical parameters and offering solutions to frequently encountered challenges.

A plausible and efficient synthetic pathway commences with the readily available 4-aminobenzohydrazide, which undergoes condensation with an appropriate electrophile, followed by a cyclization step to form the desired triazole ring. Understanding the nuances of each step is paramount to achieving high yields and purity.

General Synthetic Workflow

The following diagram illustrates a typical two-step synthesis of 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine.

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Purification 4-aminobenzohydrazide 4-aminobenzohydrazide Intermediate N'-(1-aminoethylidene)-4-aminobenzohydrazide (Amidrazone Intermediate) 4-aminobenzohydrazide->Intermediate Condensation Reagent_A Acetonitrile or N-(1-chloroethylidene)acetamide Reagent_A->Intermediate Product 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine Intermediate->Product Heat, +/- Catalyst Crude_Product Crude Product Pure_Product Pure Product Crude_Product->Pure_Product Recrystallization

Caption: General two-step synthesis and purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield in the first step (intermediate formation)?

A1: The formation of the amidrazone intermediate is a crucial condensation reaction. Key parameters to control are:

  • Stoichiometry: Ensure a precise 1:1 molar ratio of your starting materials. An excess of either reactant can lead to side products and complicate purification.

  • Solvent: A protic solvent like ethanol or methanol is generally effective for this condensation. Ensure the solvent is anhydrous to prevent hydrolysis of reactants or intermediates.

  • Temperature: The reaction is typically performed at room temperature to gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating which can lead to degradation.

  • pH Control: In some variations of this synthesis, maintaining a neutral to slightly basic pH can be beneficial for the nucleophilic attack of the hydrazide.

Q2: I am observing a low yield after the cyclization step. What are the likely causes?

A2: Low yield in the cyclization step is a common issue in 1,2,4-triazole synthesis.[4] Potential causes include:

  • Incomplete Reaction: The cyclization may require more stringent conditions than applied. Consider increasing the reaction temperature or prolonging the reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5]

  • Thermal Degradation: While heat is necessary for cyclization, excessive temperatures or prolonged heating can lead to decomposition of the product. Careful optimization of the temperature is key.

  • Suboptimal Catalyst: If using a catalyst (e.g., acid or base), its concentration and nature are critical. An inappropriate catalyst can promote side reactions. For instance, strong acids might lead to hydrolysis of the amine group.

  • Atmosphere: Some cyclization reactions are sensitive to air (oxygen). Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: What are the best practices for purifying the final product?

A3: The purification of substituted triazoles is often achieved through recrystallization.

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[6][7] You may need to screen other solvents like isopropanol, acetonitrile, or ethyl acetate to find the optimal system that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Decolorization: If your product is colored, you can use activated charcoal during the recrystallization process to remove colored impurities.

  • Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a viable alternative. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is a common choice.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no formation of the amidrazone intermediate (Step 1) 1. Inactive starting materials. 2. Presence of water in the reaction. 3. Incorrect reaction temperature.1. Check the purity of your 4-aminobenzohydrazide and other reactants. 2. Use anhydrous solvents and dry glassware. 3. Monitor the reaction by TLC. If no reaction occurs at room temperature, gradually increase the temperature to reflux.
Formation of multiple spots on TLC after cyclization (Step 2) 1. Formation of isomeric byproducts. 2. Incomplete reaction. 3. Degradation of the product.1. Optimize the reaction temperature and time. Lowering the temperature may improve selectivity. 2. Ensure the reaction has gone to completion by TLC analysis. 3. Avoid excessive heating. Consider using a milder cyclization agent or catalyst.
Difficulty in isolating the product after recrystallization 1. Product is too soluble in the chosen solvent. 2. Product is oiling out instead of crystallizing.1. Use a solvent system where the product has lower solubility at room temperature. You can try adding a non-polar co-solvent (e.g., hexane) to an ethanol solution. 2. Ensure the solution is not supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective.
Product is a dark, tarry substance 1. Decomposition of starting materials or product due to excessive heat. 2. Oxidative side reactions.1. Lower the reaction temperature and monitor the reaction closely. 2. Perform the reaction under an inert atmosphere (N₂ or Ar).
Inconsistent yields between batches 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, time, stirring rate).1. Use reagents and solvents from the same batch or ensure consistent purity. 2. Carefully control all reaction parameters. Use a temperature-controlled heating mantle and consistent stirring.

Experimental Protocols

Protocol 1: Synthesis of N'-(1-aminoethylidene)-4-aminobenzohydrazide (Amidrazone Intermediate)
  • To a solution of 4-aminobenzohydrazide (1.51 g, 10 mmol) in absolute ethanol (50 mL), add acetonitrile (0.41 g, 10 mmol).

  • Stir the mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The intermediate may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude intermediate.

Protocol 2: Cyclization to form 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine
  • Suspend the crude N'-(1-aminoethylidene)-4-aminobenzohydrazide (from the previous step) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or ethylene glycol (20 mL).

  • Heat the mixture to 120-140 °C and maintain this temperature for 2-4 hours.

  • Monitor the formation of the triazole by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Mechanistic Insight

The formation of the 1,2,4-triazole ring from the amidrazone intermediate proceeds through an intramolecular cyclization followed by dehydration.

Mechanism Intermediate Amidrazone Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 1,2,4-Triazole Cyclized_Intermediate->Product - H₂O (Dehydration)

Caption: Simplified mechanism of 1,2,4-triazole formation.

Understanding this mechanism is key to troubleshooting. For instance, if the dehydration step is slow, the addition of a dehydrating agent or an acid catalyst might be beneficial. However, harsh acidic conditions could lead to unwanted side reactions.

Expected Results and Characterization

  • Appearance: The final product, 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine, should be an off-white to light-yellow crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. The melting point for analogous compounds is often above 200 °C.[6][7]

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the amine protons, and the methyl group on the triazole ring. The chemical shifts will be influenced by the solvent used for analysis.

  • FT-IR: Look for characteristic absorption bands for N-H stretching (amine and triazole), C=N stretching of the triazole ring, and aromatic C-H stretching.

References

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

  • Gümrükçüoğlu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Patel, P., et al. (2012). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Journal of Sciences, 2(8), 446-450. Available at: [Link]

  • Rollas, S., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Acta Pharmaceutica Turcica, 44(1), 1-6. Available at: [Link]

  • Wang, G. W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. Available at: [Link]

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Fedotov, K. V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Odesa Medical Journal, 4, 13-16. Available at: [Link]

  • Shelke, G. M., et al. (2015). A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 26(03), 404-407. Available at: [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Wang, G. W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. Available at: [Link]

  • Al-Warhi, T., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Available at: [Link]

  • El Kaim, L., et al. (2010). 1,2,4-Triazole Synthesis via Amidrazones. Synlett, 2010(15), 2253-2256. Available at: [Link]

  • Mohamad, N. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(5-Methyl-4H-triazol-3-YL)-phenylamine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth FAQs to address solubility issues encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions. As a key building block in medicinal chemistry and agrochemical development, achieving accurate and stable solution concentrations is paramount for reliable experimental outcomes.[1] This guide moves from fundamental techniques to advanced protocols, explaining the scientific rationale behind each step to empower you to make informed decisions in your laboratory work.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common questions and provides the first-line strategies for dissolving 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine.

FAQ 1: What intrinsic properties of 4-(5-Methyl-4H-triazol-3-yl)phenylamine affect its solubility in DMSO?

Answer: The solubility behavior of this compound is governed by the interplay of its distinct chemical moieties. It possesses a phenylamine group and a 1,2,4-triazole ring.[1]

  • Phenylamine (Aniline) Moiety: The aniline group makes the molecule weakly basic.[2] This is a critical feature, as its state of ionization—and therefore its solubility—is highly dependent on pH. In its neutral form, the molecule is more lipophilic.

  • Triazole Ring: Triazole rings are nitrogen-rich heterocycles common in pharmaceuticals.[3][4] They contribute to the molecule's polarity and potential for hydrogen bonding. However, the overall flat, aromatic structure can lead to strong crystal lattice energy, making it resistant to dissolution.[2]

  • Combined Effect: The combination of a flat, aromatic system with a weakly basic center can lead to poor solubility even in a strong polar aprotic solvent like DMSO, especially when trying to achieve high concentrations. Many complex heterocyclic compounds are known to exhibit poor solubility.[5]

FAQ 2: My initial attempt to dissolve the compound in 100% DMSO at room temperature failed. What are the immediate next steps?

Answer: When simple vortexing is insufficient, physical energy can be applied to overcome the compound's crystal lattice energy. The two most common and effective methods are heating and sonication. The solubility of many triazole-based compounds increases with temperature.[6]

The rationale here is to increase the kinetic energy of both the solvent and solute molecules, enhancing the dissolution rate. DMSO is thermally stable well above the temperatures required for this procedure.[7]

  • Preparation: To your vial containing the compound and DMSO, add a magnetic stir bar if the vial size permits.

  • Heating: Place the sealed vial in a water bath or on a dry heat block set to 40-60°C . Do not exceed 80°C to minimize any risk of compound degradation.

  • Agitation: If using a stir bar, stir the solution at a moderate speed (e.g., 300-400 RPM). If not, remove the vial from the heat source every 5-10 minutes and vortex vigorously for 30-60 seconds.

  • Observation: Continue this process for up to 30-60 minutes. Visually inspect the solution against a bright light source to ensure no solid particulates remain.

  • Cooling: Once fully dissolved, allow the solution to cool slowly to room temperature. Observe carefully for any signs of precipitation as it cools. If it remains clear, the compound has formed a stable, potentially supersaturated, stock solution.

Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the solvent.[8] The rapid collapse of these bubbles generates localized energy, which physically breaks apart solute aggregates and accelerates dissolution.[9][10] This method is particularly effective for preparing high-concentration stocks.[11]

  • Preparation: Place your sealed sample vial (containing the compound and DMSO) into a bath sonicator.

  • Positioning: Ensure the water level in the sonicator bath is sufficient to cover the solvent level within your vial. Use a tube rack or float to hold the vial securely.

  • Sonication: Sonicate the sample for 15-30 minute cycles.

  • Monitoring: After each cycle, remove the vial and visually inspect for dissolution. Vortexing the sample between cycles can help. The sonication process may gently warm the sample, which also aids solubility.

  • Final Check: Once the solution appears clear, let it rest at room temperature for at least one hour to confirm its stability and check for delayed precipitation.

Part 2: Advanced Strategies for Persistent Solubility Issues

If the foundational methods are unsuccessful, or if the compound precipitates upon cooling or dilution, more advanced chemical modifications of the solvent system are required.

FAQ 3: The compound is intended for a biological assay and precipitates when diluted into an aqueous buffer. How can I solve this?

Answer: This is a classic solubility challenge where a compound is soluble in neat DMSO but not in the final aqueous assay medium.[12] The root cause is the weakly basic nature of the phenylamine group. By protonating this group, you can form a salt, which will have significantly higher aqueous solubility.[2][12] This can be achieved by modifying the pH of your stock solution.

This protocol involves adding a small amount of acid to the DMSO stock to create the more soluble hydrochloride salt of your compound.

  • Solvent Preparation: Prepare a stock of 1N Hydrochloric Acid (HCl) in anhydrous DMSO. Caution: This should be done in a fume hood with appropriate personal protective equipment.

  • Initial Dissolution: Add 95% of your target final volume of 100% anhydrous DMSO to your compound.

  • Acidification: While vortexing, add the 1N HCl/DMSO solution dropwise (e.g., adding 10 µL to a 1 mL final volume for a 10 mM final HCl concentration). Often, only 1.0 to 1.2 molar equivalents of acid relative to your compound are needed.

  • Observation: In many cases, the compound will rapidly dissolve upon acidification. If needed, a brief warming or sonication step as described above can be applied.

  • Final Volume: Add 100% DMSO to reach your final target concentration.

  • Validation: Before use in an assay, it is critical to confirm that the small amount of acid carried over upon dilution does not negatively impact the final pH of your aqueous assay buffer or affect your biological system.

FAQ 4: Can I use a cosolvent with DMSO to improve solubility without altering pH?

Answer: Yes, using a cosolvent is a powerful technique.[13] Cosolvents work by altering the overall polarity and solubilizing characteristics of the solvent system. For compounds with both polar and non-polar features, a carefully selected cosolvent can bridge these properties. This is a common strategy for formulating poorly soluble drugs.[14]

The choice of cosolvent depends on the requirements of your downstream application.

CosolventRecommended Starting % (v/v)Rationale & Considerations
N-Methyl-2-pyrrolidone (NMP) 10 - 30%A strong, polar aprotic solvent that is an excellent solubilizer for many organic compounds. Often used in formulation development. Ensure it is compatible with your assay.
Polyethylene Glycol 400 (PEG 400) 20 - 50%A non-ionic, low-toxicity polymer that is miscible with both DMSO and water. Excellent for improving solubility of hydrophobic compounds for biological assays.[12]
Ethanol 10 - 20%A polar protic solvent that can disrupt crystal packing through hydrogen bonding. Widely used but can be more volatile.
  • Preparation: Prepare the desired cosolvent mixture (e.g., 80% DMSO / 20% NMP).

  • Dissolution: Add the premixed solvent system to your vial of 4-(5-Methyl-4H-triazol-3-yl)phenylamine.

  • Energy Input: Use the vortexing, heating, and/or sonication methods described in Part 1 to achieve full dissolution.

  • Stability Check: Always allow the final solution to stand at room temperature to ensure no precipitation occurs before proceeding with your experiments.

Part 3: Workflow Visualization and Best Practices

Troubleshooting Workflow

The following diagram provides a logical decision tree to guide you through the process of solubilizing your compound.

G cluster_start cluster_methods cluster_results start Start: Weigh Compound & Add 100% DMSO vortex Vortex Vigorously at Room Temp start->vortex insoluble1 Insoluble? vortex->insoluble1 heat Protocol 1: Apply Gentle Heat (40-60°C) sonicate Protocol 2: Apply Sonication heat->sonicate or insoluble2 Still Insoluble? heat->insoluble2 sonicate->insoluble2 cosolvent Protocol 4: Use Cosolvent (e.g., DMSO/NMP) ph_adjust Protocol 3: Adjust pH (e.g., add HCl in DMSO) cosolvent->ph_adjust or insoluble3 Still Insoluble? cosolvent->insoluble3 ph_adjust->insoluble3 soluble SOLUBLE Proceed to Assay insoluble1->heat Yes insoluble1->soluble No insoluble2->cosolvent Yes insoluble2->soluble No insoluble3->soluble No end CONSULT Re-evaluate compound purity or consider alternative solvents. insoluble3->end Yes

Sources

Troubleshooting "4-(5-Methyl-4H-triazol-3-YL)-phenylamine" inconsistent assay results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 4-(5-Methyl-4H-triazol-3-YL)-phenylamine. This resource is designed for researchers, scientists, and drug development professionals encountering variability in their assay results with this compound. Inconsistent data can be a significant roadblock in research and development. This guide provides a structured, in-depth approach to troubleshooting, moving from foundational issues of compound integrity to the nuances of specific analytical and biological assays.

Introduction: Understanding the Molecule

4-(5-Methyl-4H-triazol-3-YL)-phenylamine is a heterocyclic compound featuring a phenylamine group attached to a methyl-substituted triazole ring. The physicochemical properties of such structures can influence their behavior in experimental settings. Triazole rings are known for their polarity, hydrogen bonding capabilities, and potential for metal chelation, while phenylamine moieties can be susceptible to oxidation.[1][2] These inherent characteristics can be a source of variability if not properly managed.

This guide is structured to help you systematically identify and resolve the root causes of inconsistent assay results. We will explore issues related to compound handling, analytical quantification, and biological assay performance.

Part 1: Foundational Troubleshooting - Compound Integrity and Handling

Inconsistent results often originate from the simplest of sources: the compound itself. Before delving into complex assay parameters, it is crucial to verify the integrity and handling of your 4-(5-Methyl-4H-triazol-3-YL)-phenylamine stock.

FAQ 1: How can I be sure my compound stock is stable and correctly prepared?

Inconsistencies in stock concentration or degradation of the compound are common culprits for assay variability.

Answer:

1.1. Assess Compound Stability:

  • Oxidative Stability: Phenylamine derivatives can be prone to oxidation, which can be catalyzed by light, air, and certain metal ions. It is advisable to conduct forced degradation studies. A simple approach involves exposing a solution of the compound to air, elevated temperatures (e.g., 40-60°C), and light, then analyzing for degradation products by HPLC or LC-MS. The International Council for Harmonisation (ICH) provides guidelines on photostability testing that can be adapted for this purpose.[3]

  • pH Stability: The triazole moiety's basicity is weak, but pH can still impact the compound's stability and solubility.[1] Assess stability in a range of buffered solutions (e.g., pH 3, 7, 9) relevant to your assay conditions. Some studies on related compounds have shown that pH can significantly influence stability and activity.[2][4]

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles can lead to compound degradation or precipitation. To assess this, subject an aliquot of your stock solution to several (e.g., 3-5) freeze-thaw cycles and compare its concentration and purity to a freshly prepared or continuously stored (at -20°C or -80°C) stock.

1.2. Best Practices for Stock Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous DMSO or another suitable organic solvent.To minimize degradation due to water or impurities.[5]
Storage Store stock solutions at -20°C or -80°C in small, single-use aliquots.To prevent repeated freeze-thaw cycles and minimize exposure to air and light.
Inert Atmosphere For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen.To prevent oxidation of the phenylamine group.
Light Protection Always store stock solutions in amber vials or wrapped in foil.To prevent photodegradation.[3]

Troubleshooting Workflow for Compound Integrity:

start Inconsistent Assay Results check_stock 1. Check Stock Solution (Age, Storage, Appearance) start->check_stock new_stock 2. Prepare Fresh Stock Solution from Powder check_stock->new_stock compare 3. Re-run Assay with Old vs. New Stock new_stock->compare consistent Results Consistent? compare->consistent problem_solved Issue Resolved: Stock Degradation Likely Cause consistent->problem_solved Yes further_troubleshooting Proceed to Assay-Specific Troubleshooting consistent->further_troubleshooting No

Caption: A stepwise workflow to diagnose issues with compound stock solutions.

Part 2: Analytical Assays (HPLC/LC-MS) Troubleshooting

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for quantifying and assessing the purity of small molecules. Inconsistent results in these assays can manifest as shifting retention times, variable peak areas, or poor peak shapes.

FAQ 2: My retention times are shifting between injections. What is the cause?

Retention time drift can compromise peak identification and integration, leading to inaccurate quantification.

Answer:

This issue is typically related to the mobile phase, column, or instrument hardware.

  • Mobile Phase Issues:

    • Composition Change: If using online mixing, ensure the pumps are functioning correctly. Selective evaporation of a volatile solvent component can also alter the mobile phase composition. Using closed solvent reservoirs is recommended.

    • pH Control: For ionizable compounds like 4-(5-Methyl-4H-triazol-3-YL)-phenylamine, inconsistent pH of the aqueous mobile phase can cause significant retention time shifts. Ensure your mobile phase is adequately buffered, especially if operating near the pKa of the compound.

  • Column Issues:

    • Temperature Fluctuation: Column temperature variations can affect retention times. Use a column oven to maintain a constant temperature.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Hardware Issues:

    • Pump Performance: Check for leaks in the pump seals and ensure the flow rate is consistent.

FAQ 3: I'm observing poor peak shape (e.g., tailing, fronting, or splitting). Why is this happening?

Poor peak shape can lead to inaccurate peak integration and reduced sensitivity.

Answer:

Peak shape problems can stem from a variety of factors, from the sample solvent to secondary interactions with the stationary phase.

  • Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try injecting a smaller volume or a more dilute sample.

  • Secondary Interactions: The nitrogen atoms in the triazole ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[1]

    • Mitigation Strategy: Try using a mobile phase with a slightly lower pH (e.g., adding 0.1% formic acid) to protonate the triazole nitrogens and reduce these interactions. Alternatively, use a column with end-capping or a different stationary phase.

Systematic HPLC Troubleshooting Protocol:

  • Initial Checks: Verify mobile phase preparation, pH, and look for any visible leaks in the system.

  • Blank Injection: Run a blank (injection of mobile phase) to check for ghost peaks or baseline instability.

  • Standard Injection: Inject a well-characterized standard to confirm system performance.

  • Isolate the Problem: If the standard performs well, the issue is likely with your sample preparation. If the standard also shows problems, the issue is with the HPLC system.

  • Systematic Component Check: If the system is at fault, methodically check components starting from the solvent reservoirs and moving towards the detector.

start Poor HPLC Results (Shifting RT, Bad Peak Shape) check_mobile_phase 1. Verify Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column 2. Check Column (Equilibration, Temperature, Age) start->check_column check_sample 3. Review Sample Prep (Solvent, Concentration) start->check_sample check_hardware 4. Inspect Hardware (Leaks, Pump Performance) start->check_hardware resolve Systematically Address Identified Issues check_mobile_phase->resolve check_column->resolve check_sample->resolve check_hardware->resolve

Caption: A multi-factor approach to troubleshooting common HPLC issues.

Part 3: Cell-Based Assay Troubleshooting

Inconsistent results in cell-based assays (e.g., viability, proliferation, signaling) can be particularly challenging to diagnose due to the number of variables.

FAQ 4: I'm seeing high variability in my dose-response curves. What should I investigate?

High variability in dose-response curves can obscure the true biological activity of your compound.

Answer:

Assuming compound integrity has been verified, the sources of variability are likely within the assay itself.

  • Compound Solubility and Aggregation:

    • Problem: 4-(5-Methyl-4H-triazol-3-YL)-phenylamine, like many small molecules, may have limited aqueous solubility. If the compound precipitates in the cell culture media, the effective concentration will be lower and inconsistent. The triazole moiety can contribute to improved water solubility, but this is not guaranteed.[1]

    • Solution: Visually inspect the media for precipitation after adding the compound. You can also measure the compound's concentration in the media over time using LC-MS. If solubility is an issue, consider using a lower concentration of DMSO (typically ≤ 0.5%) or exploring alternative formulation strategies.

  • Interaction with Assay Components:

    • Problem: The triazole ring is known to chelate metal ions.[1] If your assay relies on metal-dependent enzymes or reagents, the compound could be interfering.

    • Solution: Run control experiments to test for assay interference. For example, in an MTT assay, test if the compound directly reduces MTT in the absence of cells.

  • Cell Health and Plating Density:

    • Problem: Inconsistent cell plating density or poor cell health can lead to significant variability.

    • Solution: Ensure a consistent cell seeding protocol and visually inspect cells for normal morphology before adding the compound. Perform a cell viability assay on untreated cells to confirm their health.[7]

Decision Tree for Cell-Based Assay Troubleshooting:

start High Variability in Dose-Response check_solubility 1. Check for Precipitation in Culture Media start->check_solubility precip Precipitation? check_solubility->precip lower_conc Lower Compound or DMSO Concentration precip->lower_conc Yes check_interference 2. Test for Assay Interference (Cell-Free) precip->check_interference No interfere Interference? check_interference->interfere modify_assay Modify or Change Assay Readout interfere->modify_assay Yes check_cells 3. Verify Cell Health and Plating Consistency interfere->check_cells No cells_ok Cells Consistent? check_cells->cells_ok optimize_culture Optimize Cell Culture Protocol cells_ok->optimize_culture No root_cause Root Cause Not Identified. Consider Compound-Specific Mechanism. cells_ok->root_cause Yes

Caption: A decision tree to systematically troubleshoot variability in cell-based assays.

References

  • Zhang N, Li X, Li F, Jin J, Zheng T, Zhou L (2025) Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation. PLoS One 20(12): e0334618. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • RSC Blogs. (2024). October 2024 – RSC Advances Blog. [Link]

  • NIH National Library of Medicine. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • ResearchGate. (2014). Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • ResearchGate. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

  • NIH National Library of Medicine. (2021). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. [Link]

  • MDPI. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]

  • MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. [Link]

  • Pharmaceutical Organic Chemistry II Lab Manual. [Link]

Sources

Technical Support Center: Synthesis & Reaction Condition Optimization for 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reaction, offering troubleshooting solutions and optimization strategies to ensure successful and efficient synthesis.

The target molecule, 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine (also known as 4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline), is a valuable heterocyclic building block. Its structure is frequently incorporated into molecules designed for pharmaceutical and agricultural applications, owing to the unique biological activities conferred by the 1,2,4-triazole ring.[1] However, the synthesis of unsymmetrically substituted 1,2,4-triazoles can present challenges, including low yields, difficult purifications, and the formation of stubborn isomeric byproducts. This guide will address these issues head-on.

Overview of Synthetic Strategy

The most reliable and modular approach for constructing the 3,5-disubstituted-1,2,4-triazole core of the target molecule involves the condensation and subsequent cyclization of an amidine with an acylhydrazide.[2] This strategy offers high regioselectivity and accommodates a wide range of functional groups.

For the synthesis of 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine, the key disconnection is between the triazole ring and its substituents. This leads to two primary starting materials:

  • 4-Aminobenzamidine: Provides the C3-phenylamine moiety.

  • Acetylhydrazide (Acetic hydrazide): Provides the C5-methyl group and the remaining nitrogen atoms for the triazole ring.

The general reaction mechanism proceeds through the formation of an acylamidrazone intermediate, which then undergoes dehydrative cyclization under thermal or acidic/basic conditions to form the stable 1,2,4-triazole ring.

Synthetic_Pathway cluster_reactants Starting Materials Amidine 4-Aminobenzamidine Intermediate Acylamidrazone Intermediate Amidine->Intermediate Condensation Hydrazide Acetylhydrazide Hydrazide->Intermediate Product 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine Intermediate->Product Dehydrative Cyclization (Desired Path) Byproduct 1,3,4-Oxadiazole Isomer (Key Impurity) Intermediate->Byproduct Alternative Cyclization (Side Reaction)

Caption: General synthetic route for 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine.

Recommended Starting Protocol

This protocol provides a robust baseline for the synthesis. Subsequent sections will detail how to optimize these conditions based on your experimental results.

Methodology: One-Pot Synthesis from 4-Aminobenzamidine Hydrochloride and Acetylhydrazide.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzamidine hydrochloride (1.0 eq) and acetylhydrazide (1.1 eq).

  • Solvent and Base Addition: Add a suitable high-boiling solvent such as n-butanol or ethylene glycol (approx. 5-10 mL per gram of amidine). Add a base, such as sodium acetate (2.5 eq) or triethylamine (2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Thermal Cyclization: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 4-12 hours. The reaction progress should be monitored.

    • Expert Tip: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. The disappearance of the limiting starting material and the appearance of a new, more polar spot (product) indicates progress.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether or hexanes to remove soluble impurities. c. If the product remains in solution, pour the mixture into a larger volume of cold water (10x the reaction volume). The product should precipitate. d. Collect the crude solid by vacuum filtration.

  • Purification: The crude product often requires purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, or dimethylformamide (DMF)/water) is highly effective.[3][4] If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows very low conversion or has stalled, even after several hours. What should I do?

Answer: This is a common issue that can stem from several factors.

  • Possible Cause 1: Insufficient Temperature. The dehydrative cyclization step requires significant thermal energy. If you are using a lower-boiling solvent, the reaction may be too slow.

    • Solution: Gradually increase the reaction temperature. If your current solvent limits this, consider switching to a higher-boiling solvent like ethylene glycol or running the reaction under microwave irradiation, which can significantly shorten reaction times.[5]

  • Possible Cause 2: Ineffective Base. If the amidine hydrochloride salt is not fully neutralized, the free amidine concentration will be low, slowing the initial condensation.

    • Solution: Ensure you are using at least 2.5 equivalents of a suitable base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are good choices as they also act as acid scavengers.[5]

  • Possible Cause 3: Reagent Purity. Acetylhydrazide can degrade over time.

    • Solution: Use freshly opened or purified acetylhydrazide. Confirm the purity of your 4-aminobenzamidine starting material via NMR or melting point analysis.

Q2: My mass spectrometry (MS) analysis shows a major peak with the correct mass, but my NMR spectrum is inconsistent with the desired product. What is happening?

Answer: You are likely observing the formation of an isomeric byproduct, the 2-(4-aminophenyl)-5-methyl-1,3,4-oxadiazole .[6] This is the most common impurity in this class of reactions.

  • Causality: The acylamidrazone intermediate can cyclize in two ways. The desired pathway involves the amidine nitrogen attacking the acyl carbon. The side reaction involves the hydrazide's terminal nitrogen attacking the acyl carbon, leading to the oxadiazole.[6]

  • Identification:

    • Mass Spectrometry (MS): Both the 1,2,4-triazole and the 1,3,4-oxadiazole have the exact same molecular weight and will be indistinguishable by MS alone.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the aromatic protons and the triazole/oxadiazole ring carbons will differ significantly. The N-H proton of the 4H-triazole is a key diagnostic signal that will be absent in the oxadiazole.[6]

  • Minimizing Formation:

    • Solvent Choice: Using a polar, protic solvent like ethanol or n-butanol can favor the triazole pathway.

    • Temperature Control: While high temperatures are needed, excessive heat can sometimes favor the thermodynamically stable oxadiazole. A systematic temperature optimization study is recommended.

    • Catalysis: The use of certain Lewis acids or dehydrating agents can selectively promote the desired cyclization, although this adds complexity to the reaction.

Troubleshooting_Logic cluster_yield Yield Issues cluster_purity Purity Issues Start Analysis of Crude Reaction LowYield Low Yield / Stalled? Start->LowYield PurityIssue Major Impurity Present? Start->PurityIssue CheckTLC Check TLC/LC-MS for Starting Material LowYield->CheckTLC Yes IncreaseTemp Increase Temp / Time Switch to Higher Boiling Solvent CheckTLC->IncreaseTemp SM Present CheckReagents Check Reagent Purity & Base Stoichiometry CheckTLC->CheckReagents No SM, Low Yield CheckMS Impurity Mass = Product Mass? PurityIssue->CheckMS Yes Oxadiazole Likely 1,3,4-Oxadiazole Isomer Formation CheckMS->Oxadiazole Yes Purify Recrystallize (EtOH/DMF) Consider Chromatography CheckMS->Purify No Optimize Optimize Temp & Solvent System Oxadiazole->Optimize

Caption: A logical workflow for troubleshooting common synthesis problems.

Q3: My product is an intractable oil or is very difficult to crystallize. How can I improve purification?

Answer: Purification can be challenging if residual starting materials or byproducts act as crystallization inhibitors.

  • Solution 1: Solvent Screening for Recrystallization. Do not limit yourself to one solvent. A systematic screening using a panel of solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) is highly recommended. Using a co-solvent system (e.g., DMF/water, ethanol/water) is often very effective.[3]

  • Solution 2: Salt Formation. The product contains a basic aniline group. Converting the free base to a salt (e.g., hydrochloride or tosylate) can often induce crystallization and yield a more stable, easier-to-handle solid. This can be achieved by treating a solution of the product with an appropriate acid (e.g., HCl in ether).

  • Solution 3: Chromatographic Purification. If all else fails, flash column chromatography is a reliable method. A gradient elution from a less polar solvent (like ethyl acetate) to a more polar one (like methanol in dichloromethane) is a good starting point.

Reaction Parameter Optimization Table

To maximize yield and purity, a systematic optimization of reaction parameters is essential. The following table outlines key variables and suggested ranges for screening.

ParameterInitial ConditionRange for OptimizationRationale & Expert Notes
Solvent n-ButanolEthanol, Propylene Glycol, DMF, TolueneSolvent polarity and boiling point are critical. Protic solvents may facilitate proton transfer in the cyclization, while high-boiling aprotic solvents can ensure the required temperature is reached.
Temperature (°C) 120 °C100 - 180 °CA balance must be struck. Higher temperatures increase the reaction rate but may also promote the formation of the 1,3,4-oxadiazole byproduct.[6]
Base Sodium AcetateTriethylamine (TEA), DIPEA, K₃PO₄[5]Organic bases like TEA and DIPEA are often more soluble in organic solvents and can be easier to remove during workup compared to inorganic salts.
Stoichiometry (Hydrazide:Amidine) 1.1 : 1.01.0 : 1.0 to 1.5 : 1.0Using a slight excess of the less expensive reagent (often acetylhydrazide) can drive the reaction to completion. A large excess should be avoided to simplify purification.
Reaction Time (h) 8 h2 - 24 hMonitor by TLC/LC-MS. The optimal time is when the limiting starting material is consumed without significant degradation of the product.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. ResearchGate. Available at: [Link]

  • Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. Available at: [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ICONIC RESEARCH AND ENGINEERING JOURNALS. Available at: [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. sctunisie.org. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. Available at: [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Open Access Journals of Zaporizhzhia State Medical University. Available at: [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Preprints.org. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. Available at: [Link]

  • Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.. Available at: [Link]

  • A review on the synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]1-2-4-triazole-compounds.html)

Sources

Common pitfalls in handling "4-(5-Methyl-4H-triazol-3-YL)-phenylamine"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to "4-(5-Methyl-4H-triazol-3-YL)-phenylamine"

Welcome to the technical support guide for 4-(5-Methyl-4H-1,2,4-triazol-3-yl)phenylamine (also known as 4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline). As a versatile heterocyclic amine, this compound serves as a critical building block in medicinal chemistry and agrochemical synthesis.[1] Its unique structure, featuring a phenylamine group and a 1,2,4-triazole ring, imparts significant biological activity but also presents specific challenges in handling and experimentation.[1]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common pitfalls encountered in the lab. My goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Part 1: General Properties & Handling

FAQ 1: What are the primary safety and handling considerations for this compound?

Answer: From a safety perspective, 4-(5-Methyl-4H-1,2,4-triazol-3-YL)-phenylamine should be handled with standard laboratory precautions for chemical reagents. It is a solid, often a powder, that is stable in an oxygenated environment and non-hygroscopic.[2] However, like most amine-containing compounds, inhalation of dust and skin contact should be avoided. Always use a fume hood, wear gloves, and safety glasses.

For storage, keep the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The triazole ring and the amine group are generally stable, but prolonged exposure to harsh acidic or basic conditions at elevated temperatures could lead to degradation.[3]

FAQ 2: I'm seeing batch-to-batch variability in my results. What could be the cause?

Answer: This is a common issue when working with complex organic molecules. The root cause often lies in the purity of the starting material. Commercially available batches may have a purity of around 95%, meaning up to 5% could be unreacted starting materials, isomers, or synthesis byproducts.[4]

Troubleshooting Steps:

  • Confirm Purity: Before use, I strongly recommend running a simple analytical check, such as obtaining a melting point or running a quick TLC or LC-MS to confirm the identity and purity against a reference standard or previous batch.

  • Assess Isomeric Content: Tautomerism is possible in the 4H-1,2,4-triazole ring. While one tautomer typically predominates, the equilibrium can be influenced by the solvent and pH, potentially affecting reactivity and biological activity. Ensure your experimental conditions are consistent to minimize this variability.

  • Consider Residual Solvents: Depending on the final purification step (e.g., recrystallization), residual solvents like ethanol or DMF might be present and could interfere with downstream applications, especially sensitive biological assays.[5][6]

Part 2: Solubility & Solution Preparation

FAQ 3: I am struggling to dissolve the compound for my biological assay. What solvents do you recommend?

Answer: This is a frequent and critical hurdle. Due to its aromatic and heterocyclic nature, this compound has poor solubility in aqueous buffers. Direct addition to media will likely result in precipitation and inaccurate concentration measurements.

The standard and most effective approach is to first prepare a high-concentration stock solution in an organic solvent and then perform serial dilutions into your aqueous assay buffer.

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for creating stock solutions for biological screening.[7]

  • Dimethylformamide (DMF): DMF is another excellent aprotic polar solvent that can be used.[2][8] Some protocols for related triazoles have successfully used it for recrystallization, indicating good solubility.[6]

Workflow for Preparing Assay Solutions

start Start: Weigh solid compound dissolve Dissolve in 100% DMSO to create a high-conc. stock (e.g., 10-50 mM) start->dissolve vortex Vortex / Gentle Sonication (if needed) dissolve->vortex Incomplete dissolution intermediate Perform serial dilution in pure DMSO to create intermediate stocks dissolve->intermediate Complete dissolution vortex->intermediate final Dilute final stock into aqueous assay buffer (Final DMSO conc. <0.5%) intermediate->final end Solution ready for assay final->end

Caption: Troubleshooting workflow for compound solubilization.

Standard Protocol for Solubilization for Biological Screening
  • Weighing: Accurately weigh the desired amount of 4-(5-Methyl-4H-1,2,4-triazol-3-YL)-phenylamine in a microfuge tube.

  • Stock Solution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20 mM).

  • Dissolution: Vortex thoroughly. If particulates remain, gently sonicate the solution in a water bath for 5-10 minutes. Ensure the solution is completely clear.

  • Working Solution: Perform a serial dilution from your high-concentration stock into the final aqueous assay buffer. Crucially, ensure the final concentration of DMSO in your assay does not exceed 0.5% , as higher concentrations can affect cell viability and enzyme activity, leading to experimental artifacts.

Part 3: Synthesis & Derivatization Pitfalls

FAQ 4: I am using this compound as a precursor for a Schiff base condensation. My yields are low. Why?

Answer: The phenylamine group of this molecule readily undergoes condensation with aldehydes to form Schiff bases (imines). This is a common derivatization strategy for this class of compounds.[2][9] Low yields typically stem from three main factors: reaction equilibrium, catalyst choice, or side reactions.

Causality & Troubleshooting:

  • Reversible Reaction: The formation of a Schiff base is a reversible equilibrium reaction that produces water. To drive the reaction towards the product, you must remove the water as it forms. Using a Dean-Stark apparatus with a solvent like toluene or benzene is the classical approach. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective.

  • Catalysis: The reaction is often catalyzed by a small amount of acid.[2] A catalytic amount of acetic acid is commonly used.[2] However, too much strong acid can protonate the aniline nitrogen, deactivating it for nucleophilic attack. If you are using a strong acid, try switching to a weaker one like acetic acid or p-toluenesulfonic acid.

  • Purification: The product may be precipitating out of the reaction mixture upon cooling.[2] Ensure you are cooling the reaction mixture sufficiently before filtration. Washing the crude product with a cold solvent like ethanol can help remove unreacted starting materials.[2]

Typical Reaction Scheme for Schiff Base Formation

A 4-(5-Methyl-4H-triazol-3-YL)- phenylamine C Schiff Base Product p1 A->p1 B Aldehyde (R-CHO) B->p1 D Water (H₂O) p2 p1->p2 Reflux, Cat. Acid (-H₂O) p2->C p2->D

Caption: Reaction scheme for Schiff base synthesis.

Part 4: Analytical & Data Interpretation

FAQ 5: My ¹H NMR spectrum looks complex. Which peaks are characteristic of this molecule?

Answer: Interpreting the NMR spectrum correctly is key to confirming your structure. For related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol compounds, specific chemical shifts are consistently reported.[2][5] While the exact peak positions for your specific molecule will depend on the solvent and instrument, we can infer the expected regions.

Expected ¹H NMR Signals (in DMSO-d₆):

Proton Type Expected Chemical Shift (δ) ppm Notes
Methyl (CH₃) ~2.3 ppm Should appear as a sharp singlet integrating to 3H.[2]
Amino (NH₂) ~5.0 - 5.8 ppm A broad singlet integrating to 2H. The exact position can shift significantly with concentration and water content.
Aromatic (Ar-H) ~6.7 - 7.9 ppm A complex multiplet pattern integrating to 4H from the phenyl ring.

| Triazole (N-H) | ~13.0 - 14.0 ppm | A very broad singlet, sometimes not observed. This proton is acidic and can exchange with trace water in the solvent. |

This table is an estimation based on similar structures. Always compare with literature values for your specific compound if available.

Common Pitfall: Do not mistake the broad NH₂ peak for an impurity. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding. If you are unsure, a D₂O exchange experiment will cause the NH₂ and N-H peaks to disappear, confirming their identity.

References

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][5]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. MDPI. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl) - Preprints.org. Preprints.org. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

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Validation & Comparative

A Researcher's Guide to Validating Cellular Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring "4-(5-Methyl-4H-triazol-3-YL)-phenylamine"

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate directly interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical validation.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed comparison of two robust methodologies for validating the cellular target engagement of small molecule inhibitors, using the novel compound "4-(5-Methyl-4H-triazol-3-YL)-phenylamine" as a case study. While this compound is recognized as a valuable building block in medicinal chemistry, its precise molecular targets are still under investigation.[4] For the purpose of this guide, we will hypothesize that it is a novel kinase inhibitor, a common class of therapeutic agents.[5][6]

This guide will delve into the principles, protocols, and comparative advantages of the Cellular Thermal Shift Assay (CETSA) and the Kinobeads competition binding assay. By understanding the nuances of each technique, researchers can make informed decisions about the most appropriate strategy for their specific research goals.

The Imperative of Target Engagement Validation

Before a compound can progress through the drug development pipeline, it is crucial to confirm that it binds to its intended target in a cellular context.[1][2] This validation provides critical evidence for the mechanism of action and helps to rationalize observed cellular phenotypes. Furthermore, robust target engagement data can aid in optimizing lead compounds and predicting potential off-target effects.[7]

Comparative Methodologies for Target Engagement Validation

We will now explore two powerful and widely adopted techniques for confirming target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition binding.

Cellular Thermal Shift Assay (CETSA): Monitoring Ligand-Induced Thermal Stabilization

Principle: CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein increases the protein's thermal stability.[8][9][10] When heated, proteins denature and aggregate. This thermal stabilization imparted by the ligand results in a higher melting temperature (Tagg) for the protein-ligand complex compared to the unbound protein.[9] This shift in thermal stability can be quantified to demonstrate target engagement.

Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Quantification A Intact Cells B Treat with 4-(5-Methyl-4H-triazol-3-YL)-phenylamine or Vehicle (DMSO) A->B C Aliquot cells and heat at a range of temperatures B->C D Lyse cells C->D E Separate soluble fraction from precipitated aggregates (Centrifugation) D->E F Quantify remaining soluble target protein (e.g., Western Blot, ELISA) E->F G Plot protein abundance vs. temperature to generate melting curves F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Culture and Treatment: Culture your cell line of interest to the desired confluency. Treat the cells with varying concentrations of "4-(5-Methyl-4H-triazol-3-YL)-phenylamine" or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step.[11]

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved through various methods, including freeze-thaw cycles or the use of specific lysis buffers.[11]

  • Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.[10]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[10]

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. The resulting melting curves will demonstrate a shift to the right for the compound-treated sample if target engagement has occurred.

Data Presentation:

Treatment GroupMelting Temperature (Tagg)ΔTagg (°C)
Vehicle (DMSO)52.5°C-
1 µM "4-(5-Methyl-4H-triazol-3-YL)-phenylamine"55.0°C+2.5°C
10 µM "4-(5-Methyl-4H-triazol-3-YL)-phenylamine"58.2°C+5.7°C
Kinobeads Competition Binding Assay: Profiling Kinase Inhibitor Selectivity

Principle: The Kinobeads assay is a chemical proteomics approach that allows for the broad profiling of kinase inhibitor interactions in a competitive binding format.[12] Kinobeads are an affinity resin functionalized with a cocktail of non-selective kinase inhibitors that can bind to a large portion of the cellular kinome.[6][12] In the assay, a cell lysate is incubated with the test compound, "4-(5-Methyl-4H-triazol-3-YL)-phenylamine". The compound will bind to its target kinases. Subsequently, the lysate is incubated with the Kinobeads. Kinases that are bound to the test compound will not be captured by the beads. The unbound kinases, however, will be pulled down. By using quantitative mass spectrometry, one can identify and quantify the kinases that are competed off the beads by the test compound, thus revealing its targets.[6][13]

Workflow:

Kinobeads_Workflow cluster_lysis Cell Lysis cluster_competition Competition Binding cluster_pulldown Affinity Purification cluster_ms Mass Spectrometry Analysis A Prepare cell lysate B Incubate lysate with 4-(5-Methyl-4H-triazol-3-YL)-phenylamine or Vehicle (DMSO) A->B C Add Kinobeads to capture unbound kinases B->C D Wash beads to remove non-specifically bound proteins C->D E Elute, digest, and analyze bead-bound proteins by LC-MS/MS D->E F Quantify kinase abundance and determine dose-response curves E->F

Caption: Workflow of the Kinobeads Competition Binding Assay.

Experimental Protocol:

  • Cell Lysis: Prepare a native cell lysate from your chosen cell line, ensuring that kinase activity is preserved.

  • Competition Binding: Incubate the cell lysate with a range of concentrations of "4-(5-Methyl-4H-triazol-3-YL)-phenylamine" or a vehicle control.[13]

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate to allow for the capture of unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.[13]

  • Data Analysis: Identify and quantify the kinases in each sample. For each identified kinase, plot the relative abundance in the pulldown as a function of the concentration of "4-(5-Methyl-4H-triazol-3-YL)-phenylamine" to generate dose-response curves and determine apparent dissociation constants (Kdapp).[6]

Data Presentation:

Target KinaseApparent Kd (nM) with "4-(5-Methyl-4H-triazol-3-YL)-phenylamine"
Putative Target Kinase A50
Off-target Kinase B1200
Off-target Kinase C>10,000

Comparison of CETSA and Kinobeads Assays

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding Assay
Principle Ligand-induced thermal stabilization of the target protein.[8][9]Competitive binding of the test compound against a broad-spectrum kinase inhibitor resin.[6][12]
Throughput Can be adapted to a 96- or 384-well format for higher throughput screening.[11]Higher throughput for profiling a large number of kinases simultaneously.[14]
Target Scope Target-specific; requires a validated antibody or detection method for the protein of interest.Broad, unbiased profiling of a large portion of the kinome.[12]
Cellular Context Can be performed in intact cells, more closely mimicking the physiological environment.[10]Typically performed in cell lysates, which may not fully recapitulate the cellular environment.[5]
Information Gained Confirms direct binding to a specific target and provides a measure of target engagement (ΔTagg).Provides a selectivity profile of the inhibitor across the kinome and apparent binding affinities (Kdapp).[6]
Limitations Not all proteins exhibit a clear thermal shift upon ligand binding.Limited to ATP-competitive inhibitors and may not capture all kinases.[12]

Conclusion: A Synergistic Approach to Target Validation

Both CETSA and Kinobeads competition binding assays offer powerful, yet distinct, approaches to validating the cellular target engagement of novel inhibitors like "4-(5-Methyl-4H-triazol-3-YL)-phenylamine". CETSA provides definitive evidence of direct binding to a hypothesized target in a native cellular context. In contrast, the Kinobeads assay offers a broader, unbiased view of the inhibitor's selectivity profile across the kinome.

For a comprehensive validation strategy, a synergistic approach is recommended. An initial unbiased screen using Kinobeads can identify the primary targets and off-targets of "4-(5-Methyl-4H-triazol-3-YL)-phenylamine". Subsequently, CETSA can be employed to confirm and quantify the engagement of the most promising primary target in intact cells. This integrated approach provides a high degree of confidence in the compound's mechanism of action, a critical step in its journey from a chemical probe to a potential therapeutic agent.

References

  • 4-(5-Methyl-4H-[4][8][10]triazol-3-yl)phenylamine - Chem-Impex.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis.

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.

  • Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC.

  • N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PubMed.

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications.

  • Importance of Quantifying Drug-Target Engagement in Cells - PMC - NIH.

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.

  • (PDF) Probing N-Substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - ResearchGate.

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [URL: https://www.ukm.my/um mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/news/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate.

  • Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PubMed Central.

  • Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications.

  • Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed.

  • Target Validation - Sygnature Discovery.

  • Characterization of binding, depletion and competition properties of... - ResearchGate.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.

  • Molecular Target Validation in preclinical drug discovery.

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI.

  • P&D Compounds - Probes & Drugs.

  • The target landscape of clinical kinase drugs - PMC - NIH.

  • Cutting-Edge Approaches to Target Identification and Validation | Biocompare.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate.

  • Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues - ResearchGate.

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A Comparative Benchmarking Guide: The Novel Kinase Inhibitor "4-(5-Methyl-4H-triazol-3-YL)-phenylamine" (MTP) vs. Imatinib in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 4-(5-Methyl-4H-triazol-3-YL)-phenylamine (herein referred to as MTP), against the standard-of-care therapeutic, Imatinib. The context for this comparison is Chronic Myeloid Leukemia (CML), a hematological malignancy defined by the presence of the BCR-ABL fusion oncoprotein.

Disclaimer: This document is a hypothetical guide. MTP is presented as a plausible drug candidate to illustrate the rigorous, multi-faceted process of preclinical drug evaluation. The experimental data herein is representative and for illustrative purposes.

Introduction: The Scientific Rationale

Chronic Myeloid Leukemia is driven by a single, well-defined molecular aberration: the Philadelphia chromosome, which generates the BCR-ABL1 fusion gene.[1] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of myeloid cells and inhibits apoptosis.[2][3][4][5]

The advent of Imatinib (Gleevec®) , a potent inhibitor of the BCR-ABL kinase, transformed CML from a fatal disease into a manageable chronic condition for most patients.[6][7] Imatinib serves as the first-line standard of care and the essential benchmark for any new therapeutic contender.[6][8][9] It functions by binding to the ATP-binding site of the ABL kinase domain, stabilizing an inactive conformation and blocking downstream signaling.[6][10][11][12]

Despite its success, challenges such as acquired resistance, primarily through point mutations in the kinase domain, and off-target effects necessitate the search for next-generation inhibitors.[13] The most notorious of these is the T315I "gatekeeper" mutation, which confers resistance to Imatinib and second-generation inhibitors.[14][15][16]

Our hypothetical candidate, MTP , is a novel small molecule designed to inhibit BCR-ABL. This guide outlines the critical preclinical experiments required to objectively compare its performance against Imatinib, focusing on potency, cellular efficacy, selectivity, and activity against resistance mutations.

Mechanism of Action: Targeting the Engine of CML

The BCR-ABL oncoprotein hyper-activates a network of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][17] Effective inhibition of the central BCR-ABL kinase node is therefore paramount for therapeutic efficacy.

BCR_ABL_Pathway cluster_pathways Downstream Pro-Survival Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Signal Transduction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Signal Transduction STAT5 STAT5 JAK->STAT5 STAT5->Nucleus Signal Transduction Proliferation Increased Proliferation Nucleus->Proliferation Apoptosis Decreased Apoptosis Nucleus->Apoptosis Adhesion Altered Adhesion Nucleus->Adhesion Imatinib Imatinib Imatinib->BCR_ABL Inhibit MTP MTP (Candidate) MTP->BCR_ABL Inhibit

Caption: BCR-ABL signaling pathways driving CML pathogenesis.

Both Imatinib and our candidate MTP are designed to compete with ATP at the kinase domain of BCR-ABL, thereby preventing the phosphorylation of downstream substrates and shutting down these pro-growth signals. The key questions are: how potently, how selectively, and how robustly does MTP achieve this compared to the established standard?

Head-to-Head Comparison: The Experimental Cascade

A logical, phased approach is essential for a robust comparison. We begin with direct biochemical assays, progress to cell-based models, and then probe for key liabilities like off-target effects and resistance.

Experimental_Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Selectivity & Resistance a Cell-Free Kinase Assay (Recombinant BCR-ABL) b Determine IC50 Values a->b c CML Cell Line Assay (e.g., K562 cells) b->c Potent compounds advance d Determine GI50 Values c->d e Kinome-wide Panel Screen d->e Efficacious compounds advance f T315I Mutant Cell Line Assay d->f Efficacious compounds advance

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-(5-Methyl-4H-triazol-3-YL)-phenylamine

A Senior Application Scientist's Guide to the Safe Handling of 4-(5-Methyl-4H-[1][2][3]triazol-3-YL)-phenylamine

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. The compound 4-(5-Methyl-4H-[1][2][3]triazol-3-YL)-phenylamine, a molecule combining an aromatic amine with a triazole heterocycle, presents significant potential as a building block in medicinal and agricultural chemistry[4][5][6]. However, its structural motifs also signal the need for a rigorous and informed approach to laboratory safety. Aromatic amines as a class are associated with significant health hazards, including carcinogenicity and the ability to be absorbed through the skin, while nitrogen-containing heterocycles are biologically active by design[3][7][8].

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid template, but as a direct response to the specific operational questions and risks associated with this chemical's unique structure. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that scientific progress and personal safety advance hand-in-hand.

Hazard Identification and Risk Assessment: Understanding the Molecule

  • Aromatic Amine Toxicity: The phenylamine portion is the dominant driver of the toxicological profile. Aromatic amines are a well-documented class of hazardous compounds. Many are known or suspected carcinogens and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and cardiac dysrhythmia[9]. Crucially, they are readily absorbed through the skin, making dermal contact a primary exposure route[3].

  • Triazole Moiety: The triazole ring is a common feature in many pharmaceuticals and fungicides due to its metabolic stability and ability to coordinate with metal ions in enzymes[10][11]. While the 1,2,4-triazole core itself has moderate acute toxicity, its presence in a larger molecule signifies high biological activity[12]. Some triazole derivatives have been associated with neurotoxicity and require careful handling[13].

  • Physical Form: As a solid powder, the primary physical hazard is the generation of airborne dust during handling, which poses a significant inhalation risk[14].

Based on analogous compounds, a hazard classification is summarized below.

Hazard Classification Summary
Hazard ClassCategoryGHS Hazard StatementRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]Based on data for analogous aromatic amines.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]A common hazard for aromatic amines.
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1]Expected for this chemical class.
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1]A significant concern for many aromatic amines[7].
CarcinogenicityCategory 2H351: Suspected of causing cancer.[1][15]A primary toxicological concern for this class of compounds[7].
Specific Target Organ ToxicityRE Category 1H372: Causes damage to organs through prolonged or repeated exposure.[1]Systemic effects are common with chronic amine exposure.
Aquatic HazardAcute 1, Chronic 1H410: Very toxic to aquatic life with long lasting effects.[1]High environmental toxicity is characteristic of many aromatic amines.

Engineering Controls & Personal Protective Equipment (PPE)

Given the high toxicity, particularly via inhalation and dermal absorption, a multi-layered approach combining engineering controls and robust PPE is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers identify and provide appropriate PPE for workers handling hazardous chemicals[16][17].

Primary Engineering Controls
  • Certified Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the most critical control to prevent inhalation of aerosolized powder.

  • Ventilated Enclosure for Balances: If possible, use a ventilated balance enclosure or powder containment hood for weighing to minimize dust dispersal.

  • Proximity to Safety Equipment: Ensure the work area has immediate, unimpeded access to an eyewash station and a safety shower[18].

Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to create a complete barrier between you and the chemical hazard[19].

PPE CategorySpecificationRationale and Causality
Hand Protection Nitrile gloves, double-gloved.Aromatic amines are readily absorbed through the skin[3]. Double-gloving provides an extra layer of protection against tears and contamination during glove removal.
Eye/Face Protection Safety goggles with side shields and a face shield.Protects against splashes of solutions and airborne powder. Given the "Causes serious eye damage" classification, goggles are mandatory[1][20]. A face shield protects the entire face.
Body Protection Flame-resistant lab coat with tight-fitting cuffs.Provides a barrier against incidental contact. Cuffs should be tucked into the inner glove to prevent skin exposure at the wrist.
Respiratory Protection N95 or higher-rated respirator.Required when handling the powder outside of a ventilated enclosure or if there is any risk of aerosolization. OSHA requires respirator use to be part of a formal program[16].

Safe Handling Procedures: An Operational Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following workflow outlines the critical stages of handling this compound.

Experimental Workflow Diagram

Gprep1. Pre-OperationalSafety Checkppe2. Don Full PPE(Double Gloves, Goggles,Face Shield, Lab Coat)prep->ppehood3. Work in CertifiedChemical Fume Hoodppe->hoodweigh4. Weigh Compound(Use Ventilated Enclosure)hood->weighsolubilize5. Solubilizationweigh->solubilizeuse6. Experimental Usesolubilize->usecleanup7. Decontamination& Cleanupuse->cleanupwaste8. Waste Disposal(Segregated Hazardous Waste)cleanup->wastedoff9. Doff PPE Correctlywaste->doff

Caption: Safe Handling Workflow for 4-(5-Methyl-4H-[1][2][3]triazol-3-YL)-phenylamine.

Step-by-Step Protocol
  • Pre-Operational Safety Check:

    • Verify that the chemical fume hood has a current certification sticker.

    • Ensure the eyewash and safety shower are unobstructed.

    • Designate a specific area within the hood for handling the compound to contain potential contamination.

    • Prepare all necessary equipment (spatulas, weigh paper, solvent, glassware) and place it in the hood before retrieving the chemical.

  • Donning PPE:

    • Put on the lab coat, followed by safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the outer glove goes over the cuff of the lab coat.

    • Finally, put on the face shield.

  • Handling the Solid Compound:

    • Perform all manipulations inside the fume hood.

    • Carefully open the container, avoiding any puff of powder.

    • Use a dedicated spatula to transfer the solid to weigh paper or a tared container. Avoid scooping in a way that generates dust.

    • To transfer the weighed solid, gently tap it into the receiving flask.

    • Immediately add the solvent to the weigh paper/container to dissolve any residual powder before removing it from the hood. This prevents residual dust from becoming airborne.

  • Cleanup and Decontamination:

    • Wipe down the spatula, balance area (if inside the hood), and any surfaces with a cloth dampened with 70% ethanol or another appropriate solvent.

    • Place all contaminated disposable items (weigh paper, wipes, gloves) into a dedicated, sealed hazardous waste bag inside the fume hood.

Emergency Procedures: Spill and Exposure Response

Preparation is key to mitigating the harm from an accidental release or exposure.

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing your full PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Gently collect the absorbed material using a scoop or dustpan and place it in the designated hazardous waste container.

    • Wipe the spill area clean with a solvent-dampened cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Skin Exposure:

    • Immediately move to the nearest safety shower or drench hose.

    • Remove contaminated clothing while under the water stream.

    • Flush the affected area with copious amounts of water for at least 15 minutes[2].

    • Seek immediate medical attention. Provide medical personnel with the chemical name and any available hazard information.

  • Eye Exposure:

    • Immediately proceed to an eyewash station.

    • Hold eyelids open and flush with a continuous stream of water for at least 15 minutes[2].

    • Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage
  • Container: Keep the compound in its original, tightly sealed container[2].

  • Location: Store in a locked, dedicated cabinet for toxic and carcinogenic chemicals. The storage area should be cool, dry, and well-ventilated[21].

  • Segregation: Store away from strong oxidizing agents, nitrites, or nitric acid, as contact with these can lead to the formation of carcinogenic nitrosamines.

Disposal
  • Classification: All waste contaminated with 4-(5-Methyl-4H-[1][2][3]triazol-3-YL)-phenylamine must be treated as hazardous chemical waste. This includes empty containers, contaminated PPE, and spill cleanup materials.

  • Collection: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Procedure: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain, as it is very toxic to aquatic life[1][3].

By integrating these safety protocols into your daily laboratory practice, you can confidently and safely explore the scientific potential of 4-(5-Methyl-4H-[1][2][3]triazol-3-YL)-phenylamine, upholding the highest standards of scientific integrity and personal responsibility.

References

  • Safety Data Sheet Phenylamine. (2015).
  • Enamine Safety Data Sheet. (n.d.).
  • ECHA. (2023).
  • ACS Publications. (2023).
  • Chem-Impex. (n.d.). 4-(5-Methyl-4H-[1][2][3]triazol-3-yl)phenylamine.

  • National Institutes of Health (NIH). (2022). Safety of triazole antifungals: a pharmacovigilance study.
  • Fashion Sustainability Directory. (2025).
  • Sigma-Aldrich Safety Data Sheet. (2024).
  • OSHA. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • OSHA. (n.d.). Chemical Hazards and Toxic Substances.
  • ECHA. (n.d.). Substance Information for 1H-1,2,4-triazole-3,5-diamine. European Chemicals Agency.
  • PubMed Central (PMC). (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals.
  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • RPS Group. (n.d.).
  • PubChem. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • American Chemistry Council. (n.d.). Personal Protective Equipment.
  • HBM4EU. (n.d.). Prioritised substance group: Anilines.
  • ResearchGate. (2025). The impact of aromatic amines on the environment: risks and damages.
  • ResearchGate. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • PubMed Central (PMC). (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • ECHA. (n.d.).
  • MDPI. (2024).
  • Carl ROTH. (2024).
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • US EPA. (2025). Personal Protective Equipment.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.

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Retrosynthesis Analysis

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4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.